D-Altrose

Description

Properties

IUPAC Name |

(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RSVSWTKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is a rare aldohexose monosaccharide, an epimer of D-mannose at the C-3 position. As an unnatural sugar, its limited availability in nature has historically constrained its research applications. However, recent advancements in synthetic methodologies have made this compound more accessible, sparking growing interest in its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and insights into its potential roles in biological systems, tailored for professionals in research and drug development.

Physical Properties of this compound

This compound is a white to off-white crystalline solid.[1] It is soluble in water but practically insoluble in methanol.[1][2] The physical properties of this compound are summarized in the table below, providing a comparative overview of key quantitative data.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [3] |

| Molar Mass | 180.156 g/mol | [3] |

| Melting Point | 103-105 °C | [1][3] |

| Specific Rotation [α]D | +32.6° (at equilibrium in water) | [1] |

| Solubility | Soluble in water; Slightly soluble in DMSO and heated methanol; Almost insoluble in methanol. | [1][2][4] |

| pKa (Predicted) | 12.45 ± 0.20 | [4] |

| Appearance | Colorless to off-white crystalline solid | [1] |

Chemical Properties and Reactivity

As an aldohexose, this compound exhibits reactivity characteristic of reducing sugars, including the ability to undergo mutarotation in solution. In aqueous solution, this compound exists as an equilibrium mixture of its cyclic pyranose and furanose forms, as well as a small amount of the open-chain aldehyde form. The ring conformation of α-altropyranoside is noted for its flexibility compared to many other aldohexopyranosides.[3]

Chemical Reactions of this compound

This compound can participate in a variety of chemical reactions common to monosaccharides:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

-

Reduction: The aldehyde group can be reduced to a primary alcohol.

-

Esterification and Etherification: The hydroxyl groups can be converted to esters and ethers.[5]

-

Glycoside Formation: Reaction with alcohols in the presence of an acid catalyst forms glycosides.[5]

-

Ruff Degradation: This reaction shortens the carbon chain of an aldose by one carbon.[6]

-

Kiliani-Fischer Synthesis: This synthesis lengthens the carbon chain of an aldose by one carbon. Subjecting D-ribose to a Kiliani-Fischer synthesis yields a mixture of D-allose and this compound.[3][7]

Experimental Protocols

Synthesis of this compound

1. Kiliani-Fischer Synthesis from D-Ribose

This method extends the carbon chain of D-ribose to produce a mixture of the C-2 epimers, D-Allose and this compound.[7]

-

Step 1: Cyanohydrin Formation.

-

React D-ribose with aqueous sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-ribose, forming a mixture of two diastereomeric cyanohydrins.[7]

-

-

Step 2: Hydrolysis to Aldonic Acids.

-

Heat the cyanohydrin mixture in water to hydrolyze the cyanide group into a carboxylic acid, forming a mixture of D-allonic acid and D-altronic acid. These readily form more stable lactones (D-allonolactone and D-altronolactone).[7]

-

-

Step 3: Separation of Diastereomers.

-

The diastereomeric lactones can be separated by techniques such as fractional crystallization or chromatography.[7]

-

-

Step 4: Reduction to Aldoses.

Kiliani-Fischer Synthesis of this compound.

2. Enzymatic Synthesis from D-Psicose

A highly specific and efficient method for this compound synthesis involves the enzymatic isomerization of D-psicose using L-rhamnose isomerase.[2]

-

Enzyme: L-rhamnose isomerase (EC 5.3.1.14). While its natural substrate is L-rhamnose, it also catalyzes the conversion of D-psicose to D-allose, with this compound being a byproduct.[1]

-

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature for the specific isomerase used. For example, with L-rhamnose isomerase from Clostridium stercorarium, the reaction can be conducted at pH 7.0 and 70°C.[1]

-

Procedure:

-

Prepare a solution of D-psicose in a suitable buffer (e.g., 50 mM HEPES).

-

Add the L-rhamnose isomerase and any necessary cofactors (e.g., 1 mM MnCl₂).[1]

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Terminate the reaction by heat inactivation of the enzyme.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 3. homework.study.com [homework.study.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 8. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

D-Altrose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Altrose, a rare aldohexose monosaccharide, presents a compelling subject for investigation within the realms of chemical synthesis, biochemistry, and pharmacology. As an epimer of D-glucose, its unique stereochemistry offers potential for novel biological activities and applications in drug development. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis methodologies, and potential biological implications. Detailed experimental protocols for in vitro assessment and proposed signaling pathways are presented to facilitate further research into this intriguing molecule.

Introduction

This compound is an unnatural monosaccharide that has garnered interest for its potential role as a building block in the synthesis of biologically active compounds, such as iminosugars.[1] While research specifically focused on this compound is less extensive compared to its more common isomers, studies on related rare sugars suggest a range of biological effects, including antioxidant properties and modulation of cellular signaling pathways. This guide aims to consolidate the current knowledge on this compound and provide a practical framework for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1990-29-0 | [1] |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Colorless to off-white crystalline solid | [1] |

| Melting Point | 103-105 °C | [1] |

| Solubility | Soluble in water, practically insoluble in methanol | [1] |

| Optical Rotation | [α]D +32.6° in water (at equilibrium) | [1] |

Synthesis of this compound

The scarcity of this compound in nature necessitates its chemical or enzymatic synthesis. Several methods have been reported, each with distinct advantages and limitations.

3.1. Chemical Synthesis

-

From Levoglucosenone (B1675106): this compound can be prepared from levoglucosenone via the formation of D-altrosan, which is achieved through stereoselective reduction and cis-hydroxylation.[1]

-

Kiliani-Fischer Synthesis: A method based on the Kiliani-Fischer synthesis involves the conversion of D-ribose to D-altronic acid and subsequently to this compound. However, this method is not stereoselective and produces D-allonic acid as a by-product.[2]

-

From D-Glucose: Another approach involves the conversion of D-glucose into a 2,3-epoxy derivative, followed by the inversion of the steric configuration of the hydroxyl groups at the 2- and 3-positions.[2]

3.2. Enzymatic Synthesis

-

Byproduct in D-Allose Production: this compound is formed as a byproduct during the production of D-allose from D-psicose, a reaction catalyzed by L-rhamnose isomerase.[1]

-

From D-Fructose: A combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase can be used to produce this compound from D-fructose, although the overall yield is low (6%).[1]

Biological Activity and Potential Applications

While direct studies on the biological activities of this compound are limited, research on similar rare sugars provides insights into its potential pharmacological effects.

4.1. Antioxidant Properties

Studies on Maillard reaction products have shown that ovalbumin glycated with altrose exhibits high antioxidant activity.[3] This suggests that the configuration of the hydroxyl groups at the C-3 and C-4 positions may be crucial for the antioxidant behavior of D-aldohexoses.[3] The proposed mechanism for the antioxidant activity of rare sugars involves the scavenging of free radicals and the reduction of mitochondrial reactive oxygen species (ROS) by competing with D-glucose at the cellular level.[4][5][6]

4.2. Role in Drug Design and Synthesis

This compound serves as a valuable chiral building block in asymmetric synthesis.[7] It is utilized in the synthesis of various unnatural analogues of biologically active compounds, including iminosugars, which are of interest in drug discovery.[1]

Proposed Signaling Pathways

Direct experimental evidence for signaling pathways modulated by this compound is currently scarce. However, based on studies of other rare sugars like D-allose, several hypothetical pathways can be proposed.

Caption: Proposed mechanism of this compound interaction with cellular glucose metabolism.

Caption: Hypothetical signaling pathway initiated by this compound phosphorylation.

Experimental Protocols

The following protocols are provided as a starting point for the in vitro investigation of this compound. These are general methods that may require optimization for specific cell lines and experimental conditions.

6.1. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to evaluate the cytotoxic effects of this compound.

| Step | Procedure |

| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight. |

| 2. Treatment | Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include an untreated control. |

| 3. Incubation | Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator. |

| 4. MTT Addition | Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |

| 5. Solubilization | Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. |

| 6. Measurement | Measure the absorbance at 570 nm using a microplate reader. |

| 7. Analysis | Calculate the percentage of cell viability relative to the untreated control. |

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

6.2. Cellular Uptake and Metabolism Analysis

This protocol outlines a general procedure to study the uptake and metabolic fate of this compound in cultured cells.

| Step | Procedure |

| 1. Cell Culture | Culture cells to near confluence in appropriate growth medium. |

| 2. Starvation (Optional) | For uptake studies, cells can be starved of glucose for a short period (e.g., 1-2 hours) prior to the experiment. |

| 3. Treatment | Replace the medium with a solution containing this compound (and a radiolabeled tracer if available). |

| 4. Incubation | Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. |

| 5. Washing | To stop the uptake, rapidly wash the cells three times with ice-cold PBS. |

| 6. Lysis | Lyse the cells using a suitable lysis buffer or by sonication/freeze-thaw cycles. |

| 7. Metabolite Extraction | For metabolism studies, perform a metabolite extraction using a cold solvent mixture (e.g., methanol:chloroform:water). |

| 8. Analysis | Analyze the cell lysate or metabolite extract for this compound and its potential metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). |

Caption: Workflow for cellular uptake and metabolism analysis of this compound.

Conclusion

This compound represents a promising yet under-investigated rare sugar with potential applications in drug development and as a tool for studying carbohydrate metabolism and signaling. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and offering detailed protocols to stimulate further investigation. Elucidating the precise biological effects and mechanisms of action of this compound will be crucial in unlocking its full therapeutic and scientific potential.

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. US5410038A - method of preparing this compound - Google Patents [patents.google.com]

- 3. Antioxidant effects of Maillard reaction products obtained from ovalbumin and different D-aldohexoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]

The Scarcity and Discovery of D-Altrose and Its Derivatives in Nature: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence and sources of D-Altrose, a rare aldohexose, and its naturally occurring derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the isolation, identification, and characterization of these unique monosaccharides. While this compound itself is considered an unnatural sugar, its enantiomer, L-Altrose, and a deoxy derivative, 6-deoxy-D-altrose, have been identified in specific biological sources.

L-Altrose from Butyrivibrio fibrisolvens

L-Altrose has been isolated from the extracellular polysaccharide (EPS) produced by the anaerobic bacterium Butyrivibrio fibrisolvens. This bacterium is a common inhabitant of the rumen in herbivores.

Isolation of Extracellular Polysaccharide (EPS)

The production and isolation of EPS from Butyrivibrio fibrisolvens is a critical first step. The general workflow involves bacterial culture, separation of the bacterial cells, and precipitation of the polysaccharide from the culture supernatant.

Experimental Protocol: EPS Extraction from Butyrivibrio fibrisolvens

-

Cultivation: Butyrivibrio fibrisolvens is cultured in a suitable anaerobic medium supplemented with a carbon source like glucose.

-

Cell Removal: The bacterial culture is centrifuged at high speed (e.g., 10,000 x g) to pellet the cells.

-

Supernatant Collection: The supernatant, containing the dissolved EPS, is carefully collected.

-

Ethanol Precipitation: Cold ethanol (typically 2-3 volumes) is added to the supernatant to precipitate the EPS. The mixture is often left at a low temperature (e.g., 4°C) overnight to ensure complete precipitation.

-

EPS Collection: The precipitated EPS is collected by centrifugation and can be further purified by dialysis to remove low molecular weight contaminants.

Hydrolysis of EPS and Purification of L-Altrose

To obtain L-Altrose, the purified EPS is subjected to acid hydrolysis to break the glycosidic bonds, followed by chromatographic purification of the resulting monosaccharides.

Experimental Protocol: Acid Hydrolysis and Purification

-

Acid Hydrolysis: The purified EPS is hydrolyzed using an acid such as trifluoroacetic acid (TFA) (e.g., 2 M TFA at 121°C for 1-2 hours).

-

Neutralization: The hydrolysate is neutralized with a base, such as sodium hydroxide (B78521) or barium carbonate.

-

Purification: The mixture of monosaccharides is separated using column chromatography. Techniques like gel filtration chromatography (e.g., using Bio-Gel P-2) or ion-exchange chromatography can be employed to isolate L-Altrose from other constituent sugars like glucose.[1]

Identification and Characterization of L-Altrose

The purified L-Altrose is identified and characterized using various analytical techniques.

| Analytical Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Preliminary identification by comparing the retention factor (Rf) with an authentic L-Altrose standard. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis and structural confirmation after derivatization to alditol acetates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and stereochemical confirmation. |

Experimental Protocol: Alditol Acetate Derivatization for GC-MS Analysis

-

Reduction: The monosaccharide sample is reduced with sodium borohydride (B1222165) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[2]

-

Acetylation: The resulting alditols are acetylated using acetic anhydride (B1165640) with a catalyst such as 1-methylimidazole.[2]

-

Extraction: The alditol acetates are extracted into an organic solvent (e.g., chloroform).

-

Analysis: The sample is injected into a GC-MS system for separation and identification based on retention time and mass spectrum.

NMR Data for L-Altrose

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-Altrose in D₂O. Note that in solution, L-Altrose exists as an equilibrium of different isomers (α/β-pyranose and α/β-furanose). The data presented here is a compilation from various sources and may be for the most abundant forms.[3]

| Isomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-L-altropyranose | H-1 | ~5.1 | C-1 |

| H-2 | ~3.8 | C-2 | |

| H-3 | ~3.9 | C-3 | |

| H-4 | ~3.7 | C-4 | |

| H-5 | ~4.0 | C-5 | |

| H-6 | ~3.7-3.8 | C-6 | |

| β-L-altropyranose | H-1 | ~4.8 | C-1 |

| H-2 | ~3.6 | C-2 | |

| H-3 | ~3.7 | C-3 | |

| H-4 | ~3.6 | C-4 | |

| H-5 | ~3.7 | C-5 | |

| H-6 | ~3.7-3.8 | C-6 |

6-deoxy-D-altrose from Lactarius Mushrooms

A deoxy derivative of this compound, 6-deoxy-D-altrose, has been identified as a constituent of a polysaccharide extracted from the edible mushroom Lactarius akahatsu (previously identified as Lactarius lividatus).

Extraction and Purification of Mushroom Polysaccharide

The extraction of polysaccharides from mushrooms typically involves hot water extraction followed by precipitation.

Experimental Protocol: Mushroom Polysaccharide Extraction

-

Sample Preparation: The fresh fruiting bodies of the mushroom are dried and ground into a fine powder.

-

Hot Water Extraction: The powder is extracted with hot water (e.g., at 90-100°C) for several hours.

-

Filtration: The extract is filtered to remove solid residues.

-

Precipitation: The polysaccharide in the filtrate is precipitated by adding multiple volumes of ethanol.

-

Purification: The crude polysaccharide is redissolved in water and purified by dialysis to remove small molecules, followed by freeze-drying.

Hydrolysis and Purification of 6-deoxy-D-altrose

Similar to the bacterial EPS, the mushroom polysaccharide is hydrolyzed to its constituent monosaccharides.

Experimental Protocol: Hydrolysis and Purification

-

Acid Hydrolysis: The polysaccharide is hydrolyzed with an acid like sulfuric acid or TFA.

-

Neutralization: The hydrolysate is neutralized.

-

Purification: The resulting sugar mixture is separated by preparative paper chromatography or column chromatography to isolate the 6-deoxy-D-altrose fraction.

Identification and Characterization of 6-deoxy-D-altrose

The purified 6-deoxy-D-altrose is characterized using spectroscopic methods.

NMR Data for 6-deoxy-D-altrose

In aqueous solution, 6-deoxy-D-altrose exists as a mixture of four isomers: α/β-pyranose and α/β-furanose. The following table provides a summary of the ¹H and ¹³C NMR chemical shifts for the major isomers in D₂O.[4]

| Isomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 6-deoxy-α-D-altropyranose | H-1 | 4.93-4.94 | C-1 |

| H-6 (CH₃) | 1.22-1.23 | C-6 | |

| 6-deoxy-β-D-altropyranose | H-1 | 5.10 | C-1 |

| H-6 (CH₃) | 1.24-1.25 | C-6 | |

| 6-deoxy-α-D-altrofuranose | H-1 | 5.25-5.26 | C-1 |

| H-6 (CH₃) | 1.27-1.29 | C-6 | |

| 6-deoxy-β-D-altrofuranose | H-1 | 5.29-5.30 | C-1 |

| H-6 (CH₃) | 1.30-1.31 | C-6 |

Signaling Pathways and Biological Significance

Currently, there is limited information available regarding specific signaling pathways directly involving this compound or its naturally occurring derivatives. The rarity of these sugars in nature suggests they may not play a central role in common metabolic pathways. However, the presence of L-Altrose in the EPS of a gut bacterium and a deoxy-D-altrose in a mushroom suggests potential roles in microbial physiology, cell recognition, or as structural components of bioactive polysaccharides. Further research is needed to elucidate their biological functions.

Conclusion

The natural occurrence of altrose is limited to specific derivatives found in select microorganisms. L-Altrose is a component of the extracellular polysaccharide of the bacterium Butyrivibrio fibrisolvens, while 6-deoxy-D-altrose is found in the polysaccharide of the mushroom Lactarius akahatsu. The isolation and characterization of these rare sugars require multi-step procedures involving polysaccharide extraction, hydrolysis, and chromatographic purification, with final structural confirmation provided by techniques such as GC-MS and NMR spectroscopy. This guide provides a comprehensive overview of the current knowledge and methodologies for researchers interested in the study of these unique natural products.

References

D-Altrose: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Unnatural Monosaccharide with Emerging Potential

D-Altrose (B8254741), a rare aldohexose sugar, stands as an unnatural monosaccharide and a C-3 epimer of D-mannose.[1][2] Its unique stereochemistry and limited presence in nature have made it a subject of growing interest within the scientific community, particularly in the fields of glycobiology, synthetic chemistry, and drug development.[3] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, biological activities, and potential therapeutic applications. Detailed experimental protocols and structured data presentations are included to facilitate further research and development efforts.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] It is soluble in water but practically insoluble in methanol (B129727).[1][2] A summary of its key physicochemical and structural properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molar Mass | 180.156 g·mol⁻¹ | [2] |

| Melting Point | 103-105 °C | [2] |

| Appearance | Colorless to off-white crystalline solid | [3] |

| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |

| Specific Rotation [α]D | +32.6° (in water, at equilibrium) | [3] |

Table 2: Crystallographic Data for β-D-Altrose

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [4] |

| Space Group | P3₂ | [4] |

| Cell Dimensions | a = 7.1749 (13) Å, c = 12.7415 (15) Å | [4] |

| Volume | 568.04 (16) ų | [4] |

| Z | 3 | [4] |

| Density (calculated) | 1.580 Mg m⁻³ | [4] |

Synthesis of this compound

The rarity of this compound necessitates its synthesis for research and development purposes. Both chemical and enzymatic routes have been explored for its preparation.

Chemical Synthesis

Several chemical synthesis strategies have been reported, often involving multi-step procedures starting from more abundant monosaccharides.

A method for synthesizing this compound from levoglucosenone (B1675106) involves a stereoselective reduction and subsequent cis-dihydroxylation to form D-altrosan (1,6-anhydro-β-D-altropyranose), which is then hydrolyzed to yield this compound.[5]

Experimental Protocol: Synthesis of this compound from 1,6-anhydro-β-D-altropyranose [1]

-

Dissolution: Dissolve 1.62 g (10.0 mmol) of 1,6-anhydro-β-D-altropyranose in 100 ml of 1N hydrochloric acid.

-

Co-solvent Addition: Add 50 ml of dioxane to the solution.

-

Reaction: Stir the solution for 5 hours at 100°C.

-

Neutralization: Pass the reaction mixture through an anion exchange resin (e.g., Amberlite IRA-410, hydroxyl ion type) to neutralize the acid.

-

Solvent Removal: Remove the solvent by distillation under reduced pressure.

-

Purification: Purify the residue using silica (B1680970) gel chromatography to separate the unreacted starting material from the this compound product.

An adaptation of the Kiliani-Fischer synthesis can be used to produce this compound from D-ribose. This method involves the formation of cyanohydrins, followed by hydrolysis and reduction. However, this process is not stereoselective and results in the formation of D-allonic acid as a by-product, leading to low yields of this compound after fractional crystallization.[1]

Enzymatic Synthesis

Enzymatic methods offer the potential for higher specificity and milder reaction conditions. While direct enzymatic synthesis of this compound is not extensively documented, pathways for the synthesis of the related rare sugar D-Allose can be adapted.

L-rhamnose isomerase is known to catalyze the isomerization of D-psicose to D-allose.[6] It is plausible that under specific conditions, this or a similar isomerase could facilitate the conversion of a suitable ketose precursor to this compound. This compound is also known to be a byproduct in the L-rhamnose isomerase-catalyzed epimerization of D-psicose to D-allose.[3]

Experimental Protocol: Enzymatic Isomerization of D-Psicose (Adaptable for this compound exploration) [6]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

D-psicose (e.g., 600 g/L)

-

L-rhamnose isomerase (e.g., 27 U/L)

-

Buffer (e.g., 50 mM HEPES, pH 7.0)

-

Cofactor (e.g., 1 mM MnCl₂)

-

-

Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 70°C) for a specific duration (e.g., 2.5 hours).

-

Reaction Termination: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Clarification: Centrifuge the mixture to remove precipitated protein.

-

Analysis: Analyze the supernatant for the presence of this compound and other sugars using High-Performance Liquid Chromatography (HPLC).

Biological Activities and Potential Applications

The biological effects of this compound are an emerging area of research. Its unnatural configuration suggests that it may interact with biological systems in unique ways compared to common D-sugars.

Antioxidant Properties

This compound has been suggested to possess antioxidant properties by competing with D-glucose at the cellular level.[7] This competition may lead to a reduction in mitochondrial reactive oxygen species (ROS) production.

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay) [8][9]

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 10, 50, 100, 200 µM).

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity.

Interaction with Cellular Metabolism

Due to its structural similarity to other hexoses, this compound may interact with glucose transporters and metabolic enzymes. It is hypothesized that this compound may be poorly metabolized by mammalian cells, potentially acting as a metabolic inhibitor or modulator.[7]

Experimental Protocol: In Vitro Metabolism Assay (Lactate Production) [7]

-

Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and grow to confluency.

-

Glucose Deprivation: Replace the culture medium with low-glucose medium and incubate for 24 hours.

-

Treatment: Replace the medium with fresh low-glucose medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include D-glucose as a positive control and a no-sugar control.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Lactate (B86563) Measurement: Collect the culture medium and measure the lactate concentration using a commercial lactate assay kit.

Potential Effects on Signaling Pathways

While direct evidence for this compound's impact on specific signaling pathways is limited, studies on the related rare sugar D-Allose suggest potential interactions. D-Allose has been shown to interfere with D-glucose transport and inhibit the growth of cancer cells.[10] Given the suggested competition of this compound with D-glucose, it is plausible that this compound could modulate signaling pathways sensitive to glucose availability or cellular redox status.

Hypothesized Signaling Pathway Modulation by this compound

Based on its potential to compete with glucose and act as an antioxidant, this compound could theoretically influence pathways such as:

-

Insulin (B600854)/IGF-1 Signaling: By potentially interfering with glucose uptake, this compound might modulate the insulin signaling pathway.

-

AMPK Pathway: Alterations in cellular energy status due to competition with glucose could lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy.

-

Redox-sensitive Pathways (e.g., Nrf2): Through its antioxidant activity, this compound could influence the activation of transcription factors like Nrf2, which regulate the expression of antioxidant enzymes.

Further research is required to elucidate the specific signaling cascades affected by this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool and potential therapeutic agent.

-

Chiral Building Block: this compound serves as a useful chiral building block for the asymmetric synthesis of other complex molecules, such as unnatural analogues of biologically active compounds like iminosugars.[3]

-

Glycosidase Inhibition Research: Iminosugar analogues derived from this compound can be investigated as potential inhibitors of glycosidases, enzymes involved in a wide range of physiological and pathological processes.

-

Metabolic Probe: As a rare, potentially non-metabolizable sugar, this compound can be used as a probe to study glucose transporter specificity and function.

-

Therapeutic Potential: The suggested antioxidant and metabolic modulatory effects of this compound warrant further investigation for its potential therapeutic applications in conditions associated with oxidative stress and metabolic dysregulation.

Conclusion

This compound, as an unnatural monosaccharide, presents a compelling area for further scientific exploration. Its distinct stereochemistry offers opportunities for the synthesis of novel bioactive compounds and for probing fundamental biological processes. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering continued investigation into the promising potential of this compound. The limited industrial production of this compound currently restricts its broader application, highlighting the need for the development of more efficient and scalable synthesis methods.[3] As our understanding of this rare sugar deepens, so too will its potential to contribute to advancements in medicine and biotechnology.

References

- 1. US5410038A - method of preparing this compound - Google Patents [patents.google.com]

- 2. Altrose - Wikipedia [en.wikipedia.org]

- 3. This compound - general description and application - Georganics [georganics.sk]

- 4. β-d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 10. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Hexose: An In-Depth Technical Guide to the In Vitro Biological Functions of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Altrose, a rare aldohexose and an unnatural monosaccharide, remains one of the less-explored sugars in the realm of biological research.[1] Despite its structural similarity to more common sugars like glucose and mannose, a comprehensive understanding of its specific in vitro biological functions is notably absent from the current scientific literature. This technical guide serves to consolidate the limited available information on this compound and to provide a proposed framework for its future investigation. At present, there is a significant research gap, with a scarcity of published studies detailing its effects on cellular signaling, metabolism, and cytotoxicity. Consequently, the quantitative data, detailed experimental protocols from key cited experiments, and specific signaling pathway diagrams typically found in such a guide are not available for this compound. This document instead presents a summary of its known characteristics and a series of proposed experimental protocols to facilitate future research into its potential biological activities.

Introduction to this compound

This compound is a C-3 epimer of D-mannose and is classified as a rare sugar due to its limited abundance in nature.[1] It is a water-soluble, crystalline solid that is primarily utilized in the synthesis of various unnatural analogs of biologically active compounds, such as iminosugars.[1] While its L-isomer, L-Altrose, has been identified in some bacteria, this compound is considered an unnatural monosaccharide. The distinct stereochemistry of this compound suggests that it may elicit unique biological responses compared to other hexoses; however, these potential effects are largely uncharacterized.

Known and Hypothesized Biological Functions in vitro

Direct evidence for the biological functions of this compound in vitro is exceptionally limited. The following points summarize the current extent of knowledge and hypotheses:

-

Antioxidant Properties: It has been suggested that this compound may possess antioxidant properties, potentially through competition with D-glucose at the cellular level. However, specific in vitro studies to quantify this effect, such as radical scavenging assays or measurements of intracellular reactive oxygen species (ROS) production, are not present in the available literature.

-

Cellular Interactions: As a stereoisomer of more common sugars, it is hypothesized that this compound may interact differently with cellular machinery, including glucose transporters and metabolic enzymes. It is plausible that it could act as a metabolic inhibitor or a modulator of cellular signaling, but these possibilities remain to be experimentally verified.

Due to the lack of specific data, a comparative analysis with its isomers and other rare sugars is not yet possible.

Proposed Experimental Framework for Investigating the in vitro Biological Functions of this compound

To address the current knowledge gap, a systematic in vitro investigation of this compound is required. The following experimental workflow is proposed as a starting point for researchers.

Caption: Proposed experimental workflow for the systematic in vitro analysis of this compound.

Detailed Methodologies for Proposed Key Experiments

The following protocols are based on a proposed framework for the comparative analysis of altrose isomers and should be adapted and optimized for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

-

Objective: To evaluate the potential toxic effects of this compound on cell viability.

-

Materials:

-

This compound solution (sterile)

-

Human cell line (e.g., HEK293, HepG2)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include untreated control wells.

-

Incubate for 48 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.

-

In Vitro Metabolism Assay (Lactate Production)

-

Objective: To determine if this compound is metabolized through glycolysis by measuring lactate (B86563) production.

-

Materials:

-

This compound solution (sterile)

-

D-Glucose (positive control)

-

Cell line (e.g., HepG2) cultured in 96-well plates

-

Culture medium with low glucose

-

Lactate assay kit (colorimetric or fluorometric)

-

-

Protocol:

-

Seed HepG2 cells in a 96-well plate and grow to confluency.

-

Replace the culture medium with low-glucose medium and incubate for 24 hours.

-

Replace the medium with fresh low-glucose medium containing 10 mM of this compound or D-Glucose. Include a no-sugar control.

-

Incubate for 24 hours at 37°C.

-

Collect the culture medium from each well.

-

Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize lactate production to the number of cells or protein concentration per well.

-

Cellular Uptake Analysis

-

Objective: To determine the extent and mechanism of this compound transport into cells.

-

Materials:

-

This compound (with a corresponding radiolabeled tracer, if available)

-

Cell line grown on culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer

-

Scintillation counter or carbohydrate quantification assay kit

-

-

Protocol:

-

Grow cells to confluency in culture plates.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Add pre-warmed buffer containing the desired concentration of this compound (with a tracer amount of the radiolabeled sugar).

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

To stop uptake, aspirate the sugar solution and wash the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Quantify the amount of internalized this compound using a scintillation counter for radiolabeled sugar or a total carbohydrate assay for non-labeled sugar.

-

Quantitative Data Summary

Due to the limited research on the in vitro biological functions of this compound, there is no quantitative data to present in a structured table for comparison. Future research employing the protocols outlined above will be crucial for generating such data.

Conclusion and Future Directions

The study of this compound presents a compelling opportunity for novel discoveries in the fields of cell biology, pharmacology, and drug development. Currently, it remains a largely uncharacterized rare sugar with only speculative biological functions. The immediate future of this compound research should focus on systematic in vitro screening to establish a foundational understanding of its bioactivity. Key areas for investigation include its effects on cell viability across various cell lines (both cancerous and non-cancerous), its potential as a modulator of glucose metabolism and cellular energy, and its impact on key signaling pathways related to proliferation, inflammation, and oxidative stress. The experimental framework and protocols provided in this guide offer a robust starting point for researchers to begin to unravel the biological functions of this enigmatic hexose. The insights gained from such studies will be invaluable in determining its potential for therapeutic applications.

References

An In-depth Technical Guide on D-Altrose: The C-3 Epimer of D-Mannose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose, a rare aldohexose, stands as the C-3 epimer of the more common monosaccharide, D-mannose. This stereoisomeric distinction, defined by the opposite configuration of the hydroxyl group at the third carbon atom, imparts unique physicochemical and biological properties to this compound, making it a molecule of significant interest in carbohydrate chemistry and drug discovery. While D-mannose plays various roles in biological systems, the unnatural scarcity of this compound has historically limited its comprehensive investigation. However, emerging research into its potential antioxidant properties and its utility as a building block for novel bioactive compounds has brought this rare sugar to the forefront of scientific inquiry. This technical guide provides a detailed overview of this compound, encompassing its synthesis, physicochemical characteristics, and known biological activities, with a focus on data and methodologies relevant to researchers in the field.

Stereochemical Relationship: this compound and D-Mannose

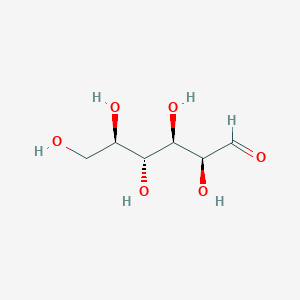

Epimers are diastereomers that differ in the configuration at only one stereogenic center. In the case of this compound and D-Mannose, both are aldohexoses, meaning they are six-carbon sugars with an aldehyde group. The key structural difference lies in the orientation of the hydroxyl group at the C-3 position. In the Fischer projection of D-Mannose, the C-3 hydroxyl group is on the left, whereas in this compound, it is on the right. All other chiral centers in this compound and D-Mannose have the same configuration. This seemingly minor alteration has profound effects on the molecule's three-dimensional structure and its interactions with biological systems.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | |

| Molar Mass | 180.156 g/mol | |

| Melting Point | 103-105 °C | [1] |

| Optical Rotation [α]D | +32.6° (c=1 in H₂O) | [1] |

| Solubility | Soluble in water, practically insoluble in methanol | [1] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. In solution, this compound exists as an equilibrium mixture of its α and β pyranose and furanose forms. The following table provides the ¹³C NMR chemical shifts for these anomers.

| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference(s) |

| α-pyranose | 95.3 | 71.9 | 71.8 | 66.8 | 72.8 | 62.1 | [2] |

| β-pyranose | 93.3 | 72.3 | 72.1 | 65.8 | 75.6 | 63.1 | [2] |

| α-furanose | 102.7 | 83.0 | 77.4 | 84.8 | 73.2 | 63.9 | [2] |

| β-furanose | 96.9 | 78.1 | 76.7 | 82.6 | 74.2 | 64.0 | [2] |

Synthesis of this compound

The rarity of this compound in nature necessitates its chemical or enzymatic synthesis for research purposes. While various synthetic routes have been explored, a common laboratory-scale synthesis often starts from a more readily available sugar, such as D-mannose or its derivatives.

Experimental Protocol: Synthesis of this compound from Methyl α-D-mannopyranoside

This protocol outlines a conceptual pathway for the synthesis of this compound from a derivative of D-mannose. This multi-step synthesis involves protection of hydroxyl groups, epimerization at the C-3 position, and subsequent deprotection.

Materials:

-

Methyl α-D-mannopyranoside

-

p-Toluenesulfonic acid (catalyst)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Sodium borohydride (B1222165) (NaBH₄)

-

Acetic anhydride

-

Pyridine

-

Aqueous acid (e.g., HCl or H₂SO₄) for deprotection

-

Appropriate organic solvents (e.g., dichloromethane, methanol, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of C-2, C-3, C-4, and C-6 Hydroxyl Groups:

-

React methyl α-D-mannopyranoside with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the 2,3:4,6-di-O-isopropylidene derivative. This protects all but the anomeric methoxy (B1213986) group.

-

-

Oxidation of the C-3 Hydroxyl Group:

-

Selectively deprotect the 2,3-O-isopropylidene group under mild acidic conditions.

-

Protect the C-2 and C-6 hydroxyl groups, for instance, by tritylation of the primary C-6 hydroxyl and benzylation of the C-2 hydroxyl.

-

Oxidize the now-free C-3 hydroxyl group to a ketone using an oxidizing agent like PCC.

-

-

Reduction of the C-3 Ketone (Epimerization):

-

Reduce the C-3 ketone with a reducing agent such as sodium borohydride. This reduction will produce a mixture of the original D-manno configuration and the desired D-altro configuration at C-3. The stereoselectivity of this step can be influenced by the choice of reducing agent and reaction conditions.

-

-

Separation of Epimers:

-

The resulting mixture of the C-3 epimers (methyl 4,6-O-benzylidene-α-D-altropyranoside and the corresponding mannopyranoside derivative) can be separated using column chromatography on silica gel.

-

-

Deprotection:

-

Remove all protecting groups (e.g., isopropylidene, benzyl (B1604629), etc.) using appropriate deprotection strategies (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl ethers) to yield this compound.

-

-

Purification:

-

The final product, this compound, can be purified by recrystallization or column chromatography.

-

References

The Solubility Profile of D-Altrose: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altrose, a rare aldohexose, is a C3 epimer of D-mannose. As interest in rare sugars for various applications in drug development, glycobiology, and materials science continues to grow, a thorough understanding of their fundamental physicochemical properties, such as solubility, is paramount. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in aqueous and organic solvents. Due to the limited availability of quantitative data for this compound, this guide also presents comparative solubility data for its common isomers, offering a valuable reference for formulation development and experimental design. Furthermore, detailed experimental protocols for determining monosaccharide solubility and an overview of relevant analytical techniques are provided to facilitate further research in this area.

Introduction to this compound and its Solubility

This compound is an unnatural monosaccharide that is not commonly found in nature.[1] Its unique stereochemistry distinguishes it from more abundant hexoses like glucose and fructose, potentially leading to novel biological activities and applications. The solubility of a compound is a critical physical property that influences its bioavailability, formulation, and purification processes. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like a sugar derivative is fundamental for designing effective delivery systems. For researchers and scientists, solubility data is essential for designing experiments in fields ranging from biochemistry to materials science.

This guide aims to consolidate the available information on the solubility of this compound and to provide a practical framework for its experimental determination.

Solubility of this compound: Qualitative and Comparative Quantitative Data

Qualitative Solubility of this compound

Qualitative assessments from various sources describe the solubility of this compound as follows:

| Solvent | Qualitative Solubility | Source(s) |

| Water | Soluble, Slightly Soluble | [1][2] |

| Methanol | Practically Insoluble, Slightly Soluble (when heated) | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

Note: The conflicting reports on water solubility ("soluble" vs. "slightly soluble") highlight the need for precise quantitative measurements.

Quantitative Solubility of this compound Isomers

To date, specific quantitative solubility data for this compound in peer-reviewed literature is scarce. To provide a valuable point of reference for researchers, the following table summarizes the quantitative solubility of several common D-aldohexose isomers. These sugars share the same chemical formula (C₆H₁₂O₆) but differ in the stereochemical arrangement of their hydroxyl groups, which can significantly impact their solubility.

| Isomer | Solvent | Temperature (°C) | Solubility | Source(s) |

| D-Glucose | Water | 25 | ~91 g/100 mL | [3] |

| Water | 30 | 5.46 x 10⁵ mg/L | [4] | |

| Ethanol | Room Temperature | ~0.3 mg/mL | [5] | |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~30 mg/mL | [5] | |

| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL | [3] | |

| D-Mannose | Water | 17 | 248 g/100 g | [6] |

| PBS (pH 7.2) | Room Temperature | ~10 mg/mL | [7] | |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~20 mg/mL | [7] | |

| Dimethylformamide (DMF) | Room Temperature | ~10 mg/mL | [7] | |

| D-Gulose | Water | 20 | 47.9 g/100 mL | [8] |

| Water | 30 | 54.6 g/100 mL | [8] | |

| Methanol | - | Slightly Soluble | [8] | |

| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble | [8] | |

| D-Allose | Water | - | Soluble | [9] |

| Alcohol | - | Insoluble | [9] | |

| D-Talose | Water | - | Soluble | |

| Methanol | - | Slightly Soluble | ||

| D-Idose | Water | - | Slightly Soluble | [2] |

| Methanol | - | Slightly Soluble | [2] | |

| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble | [2] |

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of monosaccharide solubility. This method can be adapted for this compound and its isomers in various solvents.

Equilibrium Solubility Method

This method involves creating a saturated solution of the sugar at a constant temperature and then measuring its concentration.

Materials:

-

This compound (or isomer) solid

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge (optional, for enhancing solid-liquid separation)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-RID, GC-MS, or spectrophotometer)

Procedure:

-

Preparation of Supersaturated Slurry: Add an excess amount of the solid sugar to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a shaking incubator or on a temperature-controlled stirrer set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. For viscous solutions or fine particles, centrifugation at the experimental temperature can facilitate separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of the sugar in the diluted sample.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor) × 100

Visual Aid for Experimental Workflow

Caption: Generalized workflow for the experimental determination of monosaccharide solubility.

Analytical Techniques for Quantification

Accurate quantification of the dissolved monosaccharide is crucial for determining solubility. Several analytical techniques are suitable for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of carbohydrates.

-

Detection: Since simple sugars lack a strong UV chromophore, a Refractive Index Detector (RID) is commonly employed. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also suitable alternatives.

-

Columns: Amine-based (NH₂) or hydrophilic interaction liquid chromatography (HILIC) columns are effective for separating monosaccharides.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for monosaccharide analysis.

-

Derivatization: Monosaccharides are not volatile and require derivatization before GC analysis. Common derivatization methods include silylation or acetylation to convert the hydroxyl groups into more volatile ethers or esters.

-

Analysis: The derivatized sugars are then separated by gas chromatography and detected by mass spectrometry, which provides both quantitative data and structural information.

Colorimetric Assays

Colorimetric assays offer a simpler and often more rapid method for sugar quantification, although they can be less specific than chromatographic techniques.

-

Phenol-Sulfuric Acid Method: This is a common method for the determination of total carbohydrates. The strong acid hydrolyzes any di- or polysaccharides to monosaccharides, which are then dehydrated to furfural (B47365) derivatives that condense with phenol (B47542) to produce a colored compound. The absorbance is measured spectrophotometrically.

-

Enzymatic Assays: Enzyme-based assays can provide high specificity. For example, glucose oxidase can be used to specifically quantify glucose. While specific enzymes for this compound are not commercially available, this approach is valuable for quantifying common isomers in mixtures.

Signaling Pathways and Biological Relevance

As an unnatural monosaccharide, this compound is not known to be involved in any major metabolic or signaling pathways in humans. However, some studies have suggested that rare sugars can have interesting biological activities. For instance, D-Allose, another rare hexose, has been shown to have anti-proliferative effects on cancer cells. The unique stereochemistry of this compound may confer upon it novel interactions with cellular receptors or enzymes, which warrants further investigation.

Caption: Epimeric relationships between this compound and other D-aldohexoses.

Conclusion

The solubility of this compound is a critical parameter for its potential development and application in various scientific fields. While qualitative data suggests it is soluble in water and poorly soluble in some organic solvents, a significant knowledge gap exists regarding its quantitative solubility. This technical guide has provided a compilation of available data for this compound and its isomers, along with detailed experimental and analytical protocols to encourage and facilitate further research. The generation of robust quantitative solubility data for this compound in a range of pharmaceutically and industrially relevant solvents is essential for unlocking its full potential.

References

- 1. D-Idose | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5978-95-0 CAS MSDS (D-IDOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. D-IDOSE | 5978-95-0 [chemicalbook.com]

D-Altrose: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research into the specific therapeutic applications of D-Altrose is currently in a nascent stage. Publicly available literature contains limited quantitative data and few dedicated studies on its biological effects. This guide summarizes the existing knowledge and presents a proposed framework for future investigation based on available information and comparative analysis with related compounds.

Introduction to this compound

This compound is an unnatural aldohexose, a rare monosaccharide that is a C-3 epimer of D-mannose.[1] Its limited availability in nature and the lack of established large-scale production methods have historically restricted its application in research.[1] Despite this, its unique stereochemistry compared to common sugars like D-glucose has prompted interest in its potential biological activities. This compound is soluble in water but practically insoluble in methanol.[1][2] Currently, its primary use is in the synthesis of various unnatural analogues of biologically active compounds, such as iminosugars.[1]

Emerging evidence suggests that this compound may possess antioxidant properties, positioning it as a molecule of interest for further therapeutic investigation.[3][4]

Core Therapeutic Potential: Antioxidant Activity

The primary therapeutic application proposed for this compound is centered on its potential antioxidant effects. Unlike typical antioxidants that may directly scavenge free radicals, this compound is suggested to function at the cellular level by modulating mitochondrial activity.

The proposed mechanism for this compound's antioxidant activity involves its competition with D-glucose for cellular uptake and metabolism.[3][4] By interfering with the normal flux of glucose through the glycolytic pathway and, subsequently, the electron transport chain, this compound may reduce the endogenous production of mitochondrial reactive oxygen species (ROS).[3][4] This indirect antioxidant effect could be beneficial in conditions associated with oxidative stress.

A study on Maillard reaction products (MRPs) also highlighted the antioxidant potential of altrose. When ovalbumin was glycated with seven different D-aldohexoses, the MRPs formed with altrose and allose demonstrated the highest antioxidant activity.[5]

Quantitative Data Summary

As previously stated, direct quantitative data from peer-reviewed studies on the therapeutic effects of this compound are scarce. The following tables present hypothetical data based on a proposed research framework to facilitate the comparative analysis of this compound.[6] These tables serve as a template for organizing future experimental results.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (mM) |

|---|---|---|---|---|

| This compound | HEK293 | MTT | 48 hours | > 100 |

| L-Altrose | HEK293 | MTT | 48 hours | > 100 |

| Doxorubicin (Control) | HEK293 | MTT | 48 hours | < 0.01 |

This hypothetical data suggests low cytotoxicity for this compound in non-cancerous cell lines.

Table 2: Hypothetical Cellular Uptake and Metabolism Data

| Compound (10 mM) | Cell Line | Uptake Rate (nmol/mg protein/hr) | Lactate (B86563) Production (μM/24 hr) |

|---|---|---|---|

| This compound | HepG2 | 5.2 ± 0.8 | 150 ± 25 |

| L-Altrose | HepG2 | 1.1 ± 0.3 | 25 ± 8 |

| D-Glucose (Control) | HepG2 | 55.7 ± 4.1 | 2500 ± 180 |

This hypothetical data illustrates potentially lower uptake and metabolism of this compound compared to D-Glucose, supporting the competitive inhibition mechanism.[6]

Proposed Experimental Protocols

To systematically investigate the therapeutic potential of this compound, a series of foundational in vitro experiments are necessary. The following protocols are proposed as a starting point for researchers.[6]

-

Objective: To assess the effect of this compound on cell viability.

-

Materials:

-

This compound solutions (sterile, various concentrations)

-

HEK293 or other suitable cell line

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Plate reader (570 nm)

-

-

Methodology:

-

Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include untreated and positive control (e.g., doxorubicin) wells.

-

Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

-

Objective: To determine if this compound is metabolized through glycolysis by measuring lactate production.

-

Materials:

-

This compound and D-Glucose (positive control) solutions (sterile)

-

HepG2 or other metabolically active cell line

-

96-well plates

-

Culture medium with low glucose content

-

Lactate assay kit (colorimetric or fluorometric)

-

-

Methodology:

-

Seed HepG2 cells in a 96-well plate and grow to confluency.

-

Replace the culture medium with low-glucose medium and incubate for 24 hours to deplete endogenous glucose.

-

Replace the medium with fresh low-glucose medium containing 10 mM of this compound or D-Glucose. Include a no-sugar control.

-

Incubate for 24 hours at 37°C.

-

Collect the culture medium from each well.

-

Measure the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer’s instructions.

-

Normalize lactate production to cell number or total protein concentration per well.

-

D-Allose: A Well-Studied Epimer for Context

To understand the potential of rare sugars like this compound, it is useful to consider its C-3 epimer, D-Allose, which has been more extensively studied. D-Allose has demonstrated significant therapeutic potential across several areas:

-

Anti-Cancer Activity: D-Allose exhibits anti-proliferative and pro-apoptotic effects on a wide range of cancer cells.[7] Its mechanisms include the upregulation of thioredoxin-interacting protein (TXNIP), induction of ROS, inhibition of glucose uptake, and induction of cell cycle arrest and autophagy.[7][8][9][10]

-

Anti-Inflammatory and Neuroprotective Effects: D-Allose has shown potent anti-inflammatory and neuroprotective effects, particularly in models of cerebral ischemia/reperfusion injury.[11]

-

Antioxidant Properties: Similar to the proposed mechanism for this compound, D-Allose can reduce mitochondrial ROS by competing with D-glucose, in addition to directly scavenging hydroxyl radicals.[11][12]

The breadth of research on D-Allose underscores the principle that subtle changes in the stereochemistry of monosaccharides can lead to profound and therapeutically relevant biological activities.

Conclusion and Future Directions

This compound remains an enigmatic rare sugar with untapped therapeutic potential. The current, albeit limited, evidence pointing towards antioxidant activity through mitochondrial modulation presents a compelling reason for further investigation. The primary hurdles to advancing this compound research are its limited availability and the scarcity of dedicated biological studies.

For drug development professionals and scientists, the path forward involves:

-

Developing Efficient Synthesis: Establishing cost-effective and scalable methods for this compound production is critical.

-

Systematic In Vitro Screening: Utilizing the proposed protocols to systematically evaluate its cytotoxicity, metabolism, and effects on cellular signaling pathways is a necessary first step.

-

Exploring Therapeutic Areas: Beyond antioxidant effects, investigating potential anti-inflammatory, anti-proliferative, or immunomodulatory activities is warranted, given the diverse functions of its epimer, D-Allose.

The comparative study of this compound holds the potential to uncover novel biological functions and could lead to the development of a new class of carbohydrate-based therapeutics. The proposed frameworks in this guide offer a foundational roadmap for initiating this exploratory journey.[6]

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. Altrose - Wikipedia [en.wikipedia.org]

- 3. This compound | 1990-29-0 [chemicalbook.com]

- 4. Cas 1990-29-0,this compound | lookchem [lookchem.com]

- 5. Antioxidant effects of Maillard reaction products obtained from ovalbumin and different D-aldohexoses [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Allose as an Antioxidant: A Technical Guide to its In Vitro Properties and Mechanisms

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare monosaccharide and a C-3 epimer of D-glucose, has garnered scientific interest for its diverse physiological functions, including its potential as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of D-Allose, drawing from key research in the field. The document details its direct radical scavenging capabilities, elucidates its primary mechanism of action in reducing mitochondrial reactive oxygen species (ROS), and presents detailed experimental protocols for the principal assays cited in the literature. Furthermore, this guide includes structured data tables for quantitative analysis and visual diagrams of key pathways and workflows to facilitate a deeper understanding of D-Allose's antioxidant profile. While the user's initial query specified D-Altrose, the preponderance of scientific literature on antioxidant properties of rare sugars focuses on D-Allose; hence, this guide centers on D-Allose.

Introduction

Reactive oxygen species (ROS) are key signaling molecules in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants, which can neutralize ROS, are therefore of significant therapeutic interest. D-Allose is a rare sugar that has demonstrated a range of biological activities, including anti-inflammatory and cytoprotective effects.[1][2] This guide focuses specifically on its antioxidant capacity, providing a technical resource for researchers exploring its potential applications.

Direct Radical Scavenging Properties

In vitro studies have revealed that D-Allose possesses a selective ability to scavenge certain types of free radicals. The primary evidence points to its efficacy against hydroxyl radicals, while it appears to be ineffective against superoxide (B77818) anions and hydrogen peroxide.[1][3]

Quantitative and Qualitative Data on Radical Scavenging

| Reactive Species | Scavenging Activity of D-Allose | Comparison with D-Glucose | Reference |

| Hydroxyl Radical (•OH) | Effective | Scavenged to the same extent as D-glucose. | [1][3] |

| Superoxide Anion (O₂⁻) | Ineffective | No scavenging activity observed. | [1][3] |

| Hydrogen Peroxide (H₂O₂) | Ineffective | No scavenging activity observed. | [1][3] |

Table 1: Summary of the direct radical scavenging properties of D-Allose.

Mechanism of Action: Reduction of Mitochondrial ROS

Beyond direct radical scavenging, the principal antioxidant effect of D-Allose is attributed to its ability to suppress the production of ROS within the mitochondria.[1][3] Research indicates that D-Allose competes with D-glucose at the cellular level, leading to a reduction in mitochondrial respiration and, consequently, a decrease in ROS generation.[1][3]

Rotenone, a mitochondrial complex I inhibitor, is often used to induce ROS production in the presence of D-glucose.[1] Studies have shown that in the presence of D-Allose, rotenone-induced ROS production is significantly attenuated.[1][3] This effect is linked to a reduction in ATP synthesis, suggesting that by slowing down the metabolic flux through the glycolytic pathway and the subsequent electron transport chain, D-Allose curtails the generation of mitochondrial ROS.[1]

Signaling Pathway: Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which D-Allose reduces mitochondrial ROS production through competition with D-glucose.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While some natural compounds are known to activate the Nrf2 pathway, there is currently a lack of direct scientific evidence linking D-Allose to the activation of this signaling cascade. Future research is warranted to investigate whether the antioxidant effects of D-Allose are, in part, mediated through the Nrf2 pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antioxidant properties of D-Allose.

Hydroxyl Radical Scavenging Assay (Electron Spin Resonance)

This protocol describes a general method for assessing the hydroxyl radical scavenging activity of a compound using Electron Spin Resonance (ESR) spectroscopy.

Materials:

-

ESR Spectrometer

-

Quartz flat cell

-

UV lamp (for photolysis-based •OH generation, if applicable)

-

Fenton reaction reagents (e.g., FeSO₄ and H₂O₂) or other •OH generating system

-

Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)

-

D-Allose or test compound

-

Phosphate (B84403) buffer (pH 7.4)

-

Chelating agent (e.g., DETAPAC, if using Fenton reaction)

Procedure:

-

Reaction Mixture Preparation: In a clean tube, prepare the reaction mixture containing the phosphate buffer, the spin trapping agent (DMPO), and the chelating agent (if necessary).

-

Sample Addition: Add D-Allose or the test compound at various concentrations to the reaction mixture. A control sample without the test compound should also be prepared.

-

Hydroxyl Radical Generation: Initiate the generation of hydroxyl radicals. This can be achieved through the Fenton reaction (addition of FeSO₄ followed by H₂O₂) or via UV photolysis of H₂O₂.

-